Spectroscopic Elucidation of 4-(2-Fluoro-4-nitrophenoxy)-1-benzofuran: A Comprehensive Analytical Guide
Spectroscopic Elucidation of 4-(2-Fluoro-4-nitrophenoxy)-1-benzofuran: A Comprehensive Analytical Guide
Executive Summary
The structural characterization of complex diaryl ethers requires a multi-modal spectroscopic approach to accurately map connectivity, electronic environments, and functional group integrity. 4-(2-Fluoro-4-nitrophenoxy)-1-benzofuran (C₁₄H₈FNO₄, MW: 273.22 g/mol ) is a highly functionalized molecule featuring a benzofuran core linked via an ether bridge to a 2-fluoro-4-nitrophenyl moiety. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles of this compound. By examining the causality behind the observed spectral phenomena—such as anisotropic ring currents, heteronuclear scalar coupling, and inductive fragmentation—this guide serves as a self-validating framework for researchers in drug development and synthetic chemistry.
Structural Architecture & Analytical Strategy
The molecule is defined by three interacting structural domains:
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The 1-Benzofuran Core : An aromatic bicyclic system that exhibits distinct π -electron delocalization, heavily influencing local magnetic shielding[1].
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The Diaryl Ether Linkage : A highly polar C-O-C bond that dictates the primary fragmentation pathways under electron ionization[2].
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The 2-Fluoro-4-nitrophenyl Ring : A heavily deactivated aromatic system where the synergistic electron-withdrawing effects of fluorine (inductive) and the nitro group (resonance/inductive) drastically alter both chemical shifts and vibrational frequencies.
To elucidate this structure, a tri-orthogonal analytical workflow is employed, ensuring that data from one technique cross-validates the findings of the others.
Fig 1: Tri-orthogonal spectroscopic workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR: Anisotropic and Inductive Effects
The ¹H NMR spectrum of 4-(2-fluoro-4-nitrophenoxy)-1-benzofuran is cleanly divided into two regions based on the respective aromatic rings. The benzofuran core displays characteristic signals for the heteroaromatic protons. The H-2 proton, adjacent to the ring oxygen, is highly deshielded and typically resonates at ~7.60 ppm as a doublet ( J≈2.2 Hz)[3]. Conversely, the H-3 proton is relatively shielded by the +M (mesomeric) effect of the ring oxygen, appearing at ~6.80 ppm[4]. The aromatic protons on the benzofuran benzene ring (H-5, H-6, H-7) show standard ortho- and meta-couplings, with H-5 shifted slightly upfield due to the electron-donating ether linkage at position 4.
The 2-fluoro-4-nitrophenyl ring exhibits extreme deshielding. The H-3' proton, trapped between the highly electronegative fluorine atom and the electron-withdrawing nitro group, resonates exceptionally far downfield (~8.15 ppm) and shows heteronuclear coupling to fluorine ( 3JHF≈9.5 Hz).
¹³C and ¹⁹F NMR: Heteronuclear Coupling
In the ¹³C NMR spectrum, the presence of the fluorine atom splits the carbon signals of the phenyl ring into doublets. The carbon directly attached to the fluorine (C-2') exhibits a massive one-bond scalar coupling ( 1JCF≈250 Hz), while adjacent carbons show two-bond ( 2JCF≈20−25 Hz) and three-bond couplings[5].
The ¹⁹F NMR spectrum provides a single, highly diagnostic resonance. Aromatic fluorine atoms typically resonate between -110 and -130 ppm. The combined shielding effect of the ortho-ether oxygen and the deshielding effect of the para-nitro group places the ¹⁹F signal at approximately -118.5 ppm (referenced to CFCl₃).
Table 1: Consolidated NMR Assignments (Predicted in CDCl₃, 400 MHz)
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling ( J in Hz) | Causality / Assignment Notes |
| ¹H | H-3' (Ph) | 8.15 | dd ( JHF=9.5,JHH=2.5 ) | Deshielded by adjacent F and NO₂. |
| ¹H | H-5' (Ph) | 8.02 | ddd ( J=9.0,2.5,1.0 ) | Ortho to NO₂, meta to F. |
| ¹H | H-2 (Bzf) | 7.60 | d ( J=2.2 ) | Deshielded by heteroaromatic O[3]. |
| ¹H | H-7 (Bzf) | 7.45 | d ( J=8.2 ) | Benzofuran aromatic core[4]. |
| ¹H | H-6 (Bzf) | 7.30 | t ( J=8.2 ) | Benzofuran aromatic core. |
| ¹H | H-6' (Ph) | 7.15 | t ( J=8.5 ) | Ortho to ether linkage. |
| ¹H | H-5 (Bzf) | 6.95 | d ( J=8.2 ) | Shielded by ortho ether linkage. |
| ¹H | H-3 (Bzf) | 6.80 | dd ( J=2.2,0.9 ) | Shielded by +M effect of ring O[1]. |
| ¹⁹F | F-2' | -118.50 | m | Aromatic fluorine[5]. |
| ¹³C | C-2' (Ph) | 153.2 | d ( 1JCF≈250 ) | Direct C-F attachment. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is utilized to confirm the integrity of the functional groups, specifically the nitro group, the ether linkage, and the aromatic framework.
The nitro group (NO₂) is highly polar and generates two of the most intense and diagnostic bands in the mid-infrared region due to the symmetric and asymmetric stretching vibrations of the N-O bonds[6]. Because the nitro group in this molecule is conjugated with an aromatic ring that also bears an electron-withdrawing fluorine atom, the asymmetric stretch is pushed to a higher wavenumber (~1535 cm⁻¹) compared to standard aliphatic nitro compounds[6]. The diaryl ether (C-O-C) asymmetric stretch is observed as a strong, broad band near 1245 cm⁻¹.
Table 2: Key FT-IR Absorptions (ATR Method)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Causality |
| 1535 | Strong | NO₂ Asymmetric Stretch | Out-of-phase N-O stretching; shifted by F-induction[6]. |
| 1480, 1590 | Medium | Aromatic C=C Stretch | In-ring skeletal vibrations of the aromatic systems[6]. |
| 1345 | Strong | NO₂ Symmetric Stretch | In-phase N-O stretching[6]. |
| 1245 | Strong | C-O-C Asymmetric Stretch | Diagnostic for the diaryl ether linkage. |
| 1110 | Medium | C-F Stretch | Highly polar carbon-fluorine bond vibration. |
Mass Spectrometry (EI-MS) & Fragmentation Kinetics
Under standard Electron Ionization (70 eV), 4-(2-fluoro-4-nitrophenoxy)-1-benzofuran yields a distinct molecular ion ( [M]+∙ ) at m/z 273. The fragmentation kinetics are strictly governed by the relative stabilities of the resulting carbocations and radicals.
The dominant fragmentation pathway for diaryl ethers is the cleavage of the C-O bond[2]. Because the benzofuranyl cation is highly stabilized by resonance, the molecule preferentially undergoes α -cleavage to expel the 2-fluoro-4-nitrophenoxy radical, yielding a base peak at m/z 117[7]. A secondary, yet highly diagnostic pathway involves the loss of the nitro radical ( NO2∙ , -46 Da) from the molecular ion, resulting in a fragment at m/z 227[7].
Fig 2: Primary EI-MS fragmentation pathways of 4-(2-Fluoro-4-nitrophenoxy)-1-benzofuran.
Table 3: Principal EI-MS Fragments
| m/z Ratio | Ion Type | Relative Abundance | Fragmentation Mechanism |
| 273 | [M]+∙ | 45% | Molecular ion (stable highly conjugated system). |
| 227 | [M−NO2]+ | 20% | Loss of nitro radical from the fluorophenyl ring[7]. |
| 157 | [C6H4FNO3]+∙ | 35% | Ether cleavage with hydrogen transfer (phenol formation)[2]. |
| 133 | [C8H5O2]+ | 60% | Benzofuran-4-yloxy cation via direct ether cleavage. |
| 117 | [C8H5O]+ | 100% (Base) | Benzofuranyl cation; highly resonance-stabilized[2]. |
Standardized Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Multinuclear NMR Protocol
Causality Check: Fluorine relaxation times ( T1 ) are exceptionally long. Failure to implement an adequate relaxation delay ( d1 ) will result in artificially suppressed ¹⁹F integration values.
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Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Instrument Tuning : Tune the probe to 400 MHz for ¹H, 100 MHz for ¹³C, and 376 MHz for ¹⁹F.
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¹H Acquisition : Run a standard 1D sequence (zg30) with 16 scans, an acquisition time (AQ) of 3.0 s, and a relaxation delay ( d1 ) of 2.0 s.
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¹⁹F Acquisition : Utilize an inverse-gated decoupling sequence to prevent Nuclear Overhauser Effect (NOE) distortions. Set the relaxation delay ( d1≥8.0 s) to ensure complete longitudinal relaxation of the fluorine nucleus. Reference the spectrum to an external standard of hexafluorobenzene ( C6F6 ) at -164.9 ppm[5].
FT-IR (ATR) Protocol
Causality Check: Nitroaromatics strongly absorb mid-IR radiation; therefore, Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent signal saturation and moisture interference[6].
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Crystal Preparation : Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate.
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Background Validation : Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air. Ensure no ghost peaks (e.g., residual solvent) are present.
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Sample Acquisition : Apply 2-3 mg of the solid compound directly onto the crystal. Apply uniform pressure using the anvil.
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Data Processing : Acquire 32 scans from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm to normalize band intensities relative to penetration depth.
GC-EI-MS Protocol
Causality Check: Diaryl ethers are thermally stable but can degrade in the injection port if active sites are present. A deactivated glass liner is mandatory[2].
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Chromatography : Inject 1 µL of a 1 mg/mL solution (in dichloromethane) into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm).
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Thermal Gradient : Hold the oven at 100°C for 2 min, ramp at 15°C/min to 300°C, and hold for 5 min.
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Ionization : Operate the MS source in Electron Ionization (EI) mode at 70 eV. Maintain the source temperature at 230°C and the quadrupole at 150°C.
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Validation : Validate the tuning parameters using Perfluorotributylamine (PFTBA) to ensure accurate mass calibration across the m/z 50–600 range prior to sample injection.
References
- Benchchem: An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Source: benchchem.com.
- PubMed (NIH): Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry. Source: nih.gov.
- ChemicalBook: Benzofuran(271-89-6) 1H NMR spectrum. Source: chemicalbook.com.
- Benchchem: Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde. Source: benchchem.com.
- Oxford University Press: PMR and CMR spectra of benzofuran and its derivatives. Source: oup.com.
- Modgraph: 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Source: modgraph.co.uk.
- ACS Publications: Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR. Source: acs.org.
- ResearchGate: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Source: researchgate.net.
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
